1-Methyl-1-propylpyrrolidinium bromide 1-Methyl-1-propylpyrrolidinium bromide
Brand Name: Vulcanchem
CAS No.: 608140-09-6
VCID: VC3749860
InChI: InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
SMILES: CCC[N+]1(CCCC1)C.[Br-]
Molecular Formula: C8H18BrN
Molecular Weight: 208.14 g/mol

1-Methyl-1-propylpyrrolidinium bromide

CAS No.: 608140-09-6

Cat. No.: VC3749860

Molecular Formula: C8H18BrN

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1-propylpyrrolidinium bromide - 608140-09-6

Specification

CAS No. 608140-09-6
Molecular Formula C8H18BrN
Molecular Weight 208.14 g/mol
IUPAC Name 1-methyl-1-propylpyrrolidin-1-ium;bromide
Standard InChI InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Standard InChI Key VLJAZZWDBWKZBL-UHFFFAOYSA-M
SMILES CCC[N+]1(CCCC1)C.[Br-]
Canonical SMILES CCC[N+]1(CCCC1)C.[Br-]

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

1-Methyl-1-propylpyrrolidinium bromide consists of a pyrrolidinium ring with methyl and propyl substituents on the nitrogen atom, creating a positively charged quaternary ammonium cation that pairs with a bromide anion. The compound's key identification parameters are summarized in Table 1.

Table 1: Identification Parameters of 1-Methyl-1-propylpyrrolidinium bromide

ParameterValue
CAS Number608140-09-6
Molecular FormulaC₈H₁₈BrN
Molecular Weight208.14 g/mol
IUPAC Name1-methyl-1-propylpyrrolidin-1-ium;bromide
Standard InChIInChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Standard InChIKeyVLJAZZWDBWKZBL-UHFFFAOYSA-M
SMILESCCC[N+]1(CCCC1)C.[Br-]

The structural framework of the compound features a five-membered pyrrolidinium ring with a quaternary nitrogen atom bearing methyl and propyl substituents, creating the positive charge that is balanced by the bromide anion.

Physical and Chemical Characteristics

As an ionic liquid, 1-Methyl-1-propylpyrrolidinium bromide exhibits several noteworthy physical and chemical characteristics. The compound generally presents as a solid at room temperature, though its exact melting point can vary based on purity. Like other ionic liquids in the pyrrolidinium family, it demonstrates high thermal stability, low volatility, and the ability to dissolve a diverse range of compounds.

The compound's ionic nature contributes to its distinctive properties as compared to conventional molecular solvents. These properties include high ionic conductivity, which makes it particularly valuable for electrochemical applications. Additionally, its solvation capabilities are governed by its ionic structure, allowing it to dissolve both polar and non-polar substances to varying degrees.

Synthesis and Preparation Methods

Laboratory Synthesis

The laboratory synthesis of 1-Methyl-1-propylpyrrolidinium bromide typically follows a quaternization reaction pathway. The most common approach involves the reaction of N-methylpyrrolidine with propyl bromide in the presence of an appropriate base. This reaction follows standard alkylation chemistry where the tertiary amine (N-methylpyrrolidine) acts as a nucleophile, attacking the propyl bromide to form the quaternary ammonium salt.

The general reaction scheme can be represented as:

N-methylpyrrolidine + propyl bromide → 1-Methyl-1-propylpyrrolidinium bromide

This synthesis is typically conducted in an appropriate solvent, often acetonitrile or ethyl acetate, under controlled temperature conditions. The reaction generally proceeds at room temperature or with mild heating, depending on the reactivity of the specific reagents used. The reaction time can vary from several hours to days, and the progress can be monitored using thin-layer chromatography or other appropriate analytical techniques.

Industrial Production

Industrial production of 1-Methyl-1-propylpyrrolidinium bromide scales up the laboratory synthesis process with modifications to ensure efficiency, cost-effectiveness, and product purity. The industrial synthesis generally follows similar chemical pathways but with optimized reaction conditions, including temperature control, solvent selection, and purification protocols.

One approach to industrial production involves a two-step process similar to that described in research focused on related ionic liquids. In such processes, the pyrrolidinium bromide intermediate is first synthesized, followed by any necessary purification steps to ensure product quality . Quality control measures are essential in industrial production to verify the purity and consistency of the final product, which can significantly influence its performance in various applications.

Applications and Uses

Role in Ionic Liquid Research

1-Methyl-1-propylpyrrolidinium bromide has emerged as an important compound in ionic liquid research due to its distinctive properties. As part of the broader category of pyrrolidinium-based ionic liquids, it has been studied alongside related compounds for applications where thermal stability and ionic conductivity are crucial performance parameters .

Research conducted at the University of California, Berkeley and Lawrence Berkeley National Laboratory has investigated pyrrolidinium-based ionic liquids, including those containing the 1-methyl-1-propyl pyrrolidinium cation, for their physicochemical properties and potential applications. These studies have examined properties such as thermal stability, ionic conductivity, viscosity, and solubility characteristics, providing valuable insights into structure-property relationships that guide the design of ionic liquids for specific applications .

Applications in Chemistry and Materials Science

The unique properties of 1-Methyl-1-propylpyrrolidinium bromide make it valuable for various applications in chemistry and materials science. Its low volatility, high thermal stability, and ability to dissolve a wide range of compounds contribute to its utility in these fields.

Specific applications of 1-Methyl-1-propylpyrrolidinium bromide and related pyrrolidinium-based ionic liquids include:

  • Catalysis: The compound can serve as a reaction medium for catalytic processes, where its ability to dissolve both organic substrates and metal catalysts, combined with its thermal stability, provides advantages over conventional solvents.

  • Electrochemistry: Research indicates potential applications in electrochemical devices, including batteries and capacitors, where the compound's ionic conductivity and thermal stability are beneficial properties .

  • Separation processes: The compound's selective solubility characteristics make it potentially useful for extraction and separation technologies.

  • Materials science: As with other ionic liquids, 1-Methyl-1-propylpyrrolidinium bromide may find applications in the development of advanced materials with specific properties tailored by the ionic liquid component.

Toxicological Profile

Cytotoxicity Data

Research on the toxicological properties of pyrrolidinium-based ionic liquids provides insights into the potential toxicity of 1-Methyl-1-propylpyrrolidinium bromide. Studies conducted at the University of California, Berkeley and Lawrence Berkeley National Laboratory have assessed the cytotoxicity of pyrrolidinium bromide compounds using human cancer cell lines, specifically MCF7 cells .

These studies have revealed a correlation between toxicity and alkyl chain length in pyrrolidinium bromide compounds. For alkyl-methyl-pyrrolidinium bromide compounds, the relationship between IC50 (the concentration that inhibits cell growth by 50%) and the number of carbon atoms in the alkyl chain follows the equation: log10(IC50) = -0.5606·n+3.3958, where n represents the number of carbon atoms in the alkyl chain .

Table 2 presents experimental and calculated toxicity data for various pyrrolidinium bromide compounds.

Table 2: Toxicity Data for Pyrrolidinium Bromide Compounds

CompoundIC50 Calculated (mM)IC50 Experimental (mM)
[Propyl-methyl-Pyrro]+[Br]-31.134.0
[Butyl-methyl-Pyrro]+[Br]-14.317.8
[Pentyl-methyl-Pyrro]+[Br]-3.9-
[Hexyl-methyl-Pyrro]+[Br]-1.1-
[Heptyl-methyl-Pyrro]+[Br]-0.3-
[Octyl-methyl-Pyrro]+[Br]-0.080.078

For 1-Methyl-1-propylpyrrolidinium bromide specifically, the experimental IC50 value was found to be 34.0 mM, indicating relatively low cytotoxicity compared to pyrrolidinium compounds with longer alkyl chains .

Environmental Considerations

The environmental impact of ionic liquids, including 1-Methyl-1-propylpyrrolidinium bromide, is an important consideration for their sustainable use. While ionic liquids are often promoted as environmentally benign alternatives to conventional solvents due to their low volatility and reduced air pollution potential, comprehensive environmental assessments must consider additional factors such as aquatic toxicity, biodegradability, and bioaccumulation potential .

Research on pyrrolidinium-based ionic liquids has shown that they are generally sparingly soluble in water but can be hygroscopic, which affects their behavior in aqueous environments. The water solubility of these compounds is influenced by their structural features, including the length of the alkyl chain and the nature of the anion .

Current Research and Future Directions

Recent Research Findings

Current research on 1-Methyl-1-propylpyrrolidinium bromide and related pyrrolidinium-based ionic liquids focuses on several key areas. Structure-property relationship studies aim to elucidate how structural modifications influence physicochemical properties, providing insights that guide the design of ionic liquids for specific applications .

Research at Lawrence Berkeley National Laboratory has investigated the relationship between the structure of pyrrolidinium-based ionic liquids and properties such as thermal stability, conductivity, and toxicity. These studies contribute to the growing body of knowledge on how structural features influence the performance of these compounds in various applications .

Additionally, research on the application of pyrrolidinium-based ionic liquids in lithium-ion battery test systems highlights the potential of these compounds in energy storage technologies. The thermal stability and ionic conductivity of pyrrolidinium ionic liquids make them promising candidates for such applications .

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